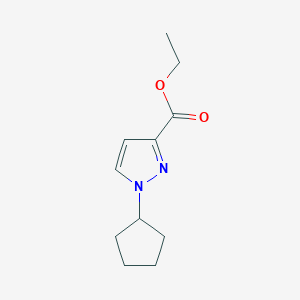

ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-cyclopentylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-2-15-11(14)10-7-8-13(12-10)9-5-3-4-6-9/h7-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRAKOLPWHMJAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is commonly utilized as a precursor in the synthesis of various heterocyclic compounds. This compound's reactivity enables the formation of more complex pyrazole derivatives, which can be further modified for specific applications in drug development and material science.

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Product Derivative | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Ethyl 1-cyclopentyl-4-substituted | 75 | |

| Alkylation | N-alkylated pyrazoles | 80 | |

| Cyclization | Tricyclic pyrazole derivatives | 70 |

Biological Applications

Enzyme Inhibition Studies

Research has shown that this compound exhibits potential as an enzyme inhibitor. It has been studied for its effects on various biological targets, including those involved in metabolic pathways.

Case Study: Anti-inflammatory Properties

A study investigated the anti-inflammatory effects of derivatives of this compound. The results indicated that these compounds significantly reduced inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .

Medicinal Chemistry Applications

Therapeutic Potential

The compound has been explored for its therapeutic properties, particularly in oncology and neurology. Its ability to modulate receptor activity makes it a candidate for developing new treatments for cancer and neurodegenerative disorders.

Table 2: Therapeutic Targets of this compound

Industrial Applications

Agrochemical Development

this compound is also investigated in the field of agrochemicals. Its derivatives are being developed as pesticides and herbicides due to their ability to interact with plant growth regulators.

Mechanism of Action

The mechanism of action of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate lies in its substitution pattern. Below is a comparative analysis with key analogs:

Key Observations :

- Cycloalkyl vs. Aromatic Substituents : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to smaller cyclopropane or bulkier aromatic substituents .

- Positional Effects : The 3-carboxylate group in the target compound may exhibit different electronic effects compared to 4- or 5-carboxylate analogs due to resonance and inductive effects .

Physicochemical Properties

Physicochemical properties are influenced by substituents:

Notes:

- Aromatic substituents (e.g., phenyl) increase molecular weight and logP, which may affect bioavailability .

Biological Activity

Ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : CHNO

- Molecular Weight : 187.23 g/mol

- CAS Number : 1002535-19-4

This compound exhibits its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby contributing to its anti-inflammatory and analgesic properties. The compound's interaction with specific molecular targets is crucial for its therapeutic potential.

Biological Activities

The compound has been studied for various biological activities:

- Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties in several preclinical studies. It reduces inflammation by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins.

- Analgesic Properties : The analgesic effects are attributed to its ability to modulate pain pathways, making it a candidate for pain management therapies.

- Antimicrobial Activity : Research indicates potential antimicrobial effects, particularly against multidrug-resistant bacterial strains. The compound's structure allows it to act as a ligand for various receptors involved in bacterial growth inhibition .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Analgesic | COX inhibition |

| Ethyl 3-pyrazolecarboxylate | Similar anti-inflammatory effects | COX inhibition |

| Mthis compound | Comparable analgesic properties | COX inhibition |

The unique cyclopentyl group in this compound imparts distinct steric and electronic properties compared to its analogs, influencing both its reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the compound's efficacy:

- Anti-inflammatory Study : In a controlled animal study, administration of this compound resulted in a significant decrease in paw edema in rats, demonstrating its potential as an anti-inflammatory agent.

- Analgesic Efficacy : Another study evaluated the analgesic effect using the hot plate test in mice. Results indicated that the compound significantly increased the pain threshold compared to control groups, suggesting effective analgesic properties.

- Antimicrobial Testing : A recent investigation assessed the antimicrobial activity against various bacterial strains. This compound exhibited notable inhibitory concentrations lower than those of standard antibiotics, showcasing its potential as an alternative therapeutic agent .

Q & A

Basic: What synthetic strategies are recommended for ethyl 1-cyclopentyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclocondensation reactions between hydrazines and β-keto esters, followed by cyclopentyl group introduction via nucleophilic substitution or metal-catalyzed coupling. For example, similar pyrazole derivatives (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) are synthesized using potassium carbonate as a base in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at elevated temperatures (80–100°C) . Optimization may include:

- Screening bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve cyclization efficiency.

- Adjusting solvent polarity to stabilize intermediates.

- Employing microwave-assisted synthesis to reduce reaction time.

Post-synthesis purification via silica gel chromatography or recrystallization is critical for isolating high-purity products.

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Answer:

Combined spectroscopic and crystallographic methods are essential:

- NMR (¹H/¹³C): Assign peaks using 2D experiments (e.g., COSY, HSQC) to resolve overlapping signals, particularly for cyclopentyl protons.

- X-ray crystallography: Resolve ambiguous stereochemistry or regiochemistry, as demonstrated for ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate, where crystal packing confirmed the substituent orientation .

- LC-MS/HPLC: Monitor purity and detect byproducts (e.g., incomplete substitution at the pyrazole N1 position).

Advanced: How can computational chemistry aid in predicting reaction pathways or stability of this compound?

Answer:

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) can:

- Model transition states to identify energetically favorable pathways for cyclopentyl group introduction .

- Predict log P and solubility via COSMO-RS simulations, addressing gaps in experimental data (e.g., partition coefficients are often unavailable for novel pyrazoles) .

- Assess stability under varying pH or temperature by calculating bond dissociation energies (BDEs) of labile groups (e.g., ester linkages). Tools like Gaussian or ORCA are widely used, with validation against experimental thermogravimetric analysis (TGA) .

Advanced: How should researchers design SAR studies using this compound as a pharmacophore?

Answer:

Key steps include:

- Core modification: Synthesize analogs with varied substituents (e.g., replacing cyclopentyl with cyclohexyl or aryl groups) to assess steric and electronic effects.

- Bioassay integration: Test analogs against target enzymes (e.g., kinases or COX-2) using fluorescence polarization or enzymatic inhibition assays. For instance, methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate derivatives showed anti-inflammatory activity via COX-2 inhibition .

- 3D-QSAR modeling: Use molecular docking (AutoDock Vina) and CoMFA to correlate substituent patterns with bioactivity .

Advanced: How can contradictions between computational predictions and experimental results in synthesis or reactivity be resolved?

Answer:

- Feedback loops: Integrate experimental data (e.g., failed reaction outcomes) into computational models to refine transition-state barriers, as practiced in the ICReDD framework .

- Solvent effects: Re-evaluate calculations with explicit solvent models (e.g., SMD) if predictions mismatch observed yields, as dielectric environments significantly impact reaction pathways .

- In situ monitoring: Use techniques like FT-IR or Raman spectroscopy to detect transient intermediates not accounted for in simulations.

Basic: What safety protocols are critical given limited toxicological data for this compound?

Answer:

Assume potential hazards based on structural analogs:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for handling powders or solvents .

- Spill management: Absorb with inert materials (e.g., vermiculite) and dispose via licensed waste contractors, as improper disposal risks environmental contamination .

- Emergency response: Immediate flushing with water for eye/skin contact (15+ minutes) and avoid inducing vomiting if ingested .

Advanced: What experimental approaches can address the lack of ecological or toxicological data for this compound?

Answer:

- Microtox assays: Test acute toxicity using Vibrio fischeri luminescence inhibition to estimate EC₅₀ values.

- QSAR models: Predict eco-toxicity (e.g., LC₅₀ for fish) via tools like ECOSAR, though cross-validate with in vitro assays .

- Degradation studies: Perform HPLC-MS to identify photolysis or hydrolysis byproducts under simulated environmental conditions (pH 4–9, UV light) .

Advanced: How can researchers optimize regioselectivity in pyrazole ring functionalization?

Answer:

- Directing groups: Introduce temporary protecting groups (e.g., SEM groups) to steer electrophilic substitution to the C5 position.

- Metal catalysis: Use Pd-catalyzed C–H activation for selective arylation, as demonstrated for ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate derivatives .

- Kinetic vs. thermodynamic control: Vary reaction temperature—lower temps favor kinetic products (e.g., C3 substitution), while higher temps may shift to thermodynamic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.